methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives
Preparation Methods
The synthesis of METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives, such as:
- METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
- (2E)-1-(4-Pyridinyl)-3-[7-(trifluoromethyl)-2-quinolinyl]-2-propen-1-one
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE .
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 4-(3-ethoxy-4-prop-2-enoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H25NO5/c1-5-13-32-19-12-11-16(14-20(19)31-6-2)22-21(26(29)30-4)15(3)27-24-17-9-7-8-10-18(17)25(28)23(22)24/h5,7-12,14,22,27H,1,6,13H2,2-4H3 |
InChI Key |
ZTPONMCAKUQCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.